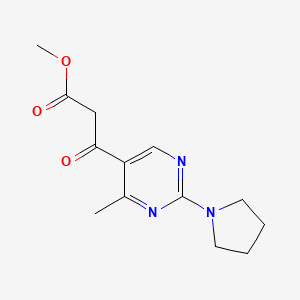

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate

Description

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate is a pyrimidine derivative featuring a pyrrolidine substituent at the 2-position of the pyrimidine ring and a methyl 3-oxopropanoate ester at the 5-position. This compound belongs to the class of 5-membered heterocycles, characterized by the pyrrolidine ring (a five-membered saturated amine ring) attached to the pyrimidine core . The pyrimidine scaffold is substituted with a methyl group at the 4-position, contributing to steric and electronic modifications.

Properties

IUPAC Name |

methyl 3-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-5-3-4-6-16/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXPDWLQWHSFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.

Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent variations at the pyrimidine 2-position and their implications for physicochemical properties and availability.

Structural Analogs

Three key analogs are highlighted based on substituent differences:

Substituent Analysis

Pyrrolidin-1-yl Substituent (Target Compound):

- Pyrrolidine is a five-membered saturated amine ring. Its compact structure confers moderate steric hindrance and basicity (pKa ~11.3).

- The smaller ring size may enhance conformational flexibility compared to six-membered analogs.

Morpholin-4-yl Substituent (Analog 1): Morpholine contains an oxygen atom in its six-membered ring, increasing polarity and hydrophilicity.

Piperidin-1-yl Substituent (Analog 2):

- Piperidine is a six-membered saturated amine ring with higher basicity (pKa ~11.2) and greater steric bulk than pyrrolidine.

- The extended ring size could influence binding interactions in biological systems or alter crystallinity in solid-state applications .

Physicochemical Implications

- Solubility : Morpholine-containing analogs are expected to exhibit higher aqueous solubility due to the oxygen atom’s polarity . Pyrrolidine and piperidine analogs may favor organic solvents.

- Synthetic Accessibility : Substitution at the pyrimidine 2-position likely follows similar nucleophilic aromatic substitution (SNAr) pathways, with reactivity influenced by the amine’s nucleophilicity (morpholine < piperidine ≈ pyrrolidine).

- Stability : Morpholine’s oxygen may reduce susceptibility to oxidation compared to pyrrolidine/piperidine, though specific stability data are unavailable.

Availability and Commercial Status

Biological Activity

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 262.31 g/mol

The structural features include a pyrimidine ring substituted with a pyrrolidine moiety and a keto group, which are critical for its biological activity.

Research indicates that this compound may act on several biological targets, including:

- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. In particular, it may interact with glycogen synthase kinase 3 beta (GSK-3β), a target implicated in numerous diseases including cancer and neurodegenerative disorders .

- Cytotoxicity and Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and the activation of apoptotic pathways .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrimidine Ring | Essential for binding to kinase targets |

| Pyrrolidine Moiety | Enhances solubility and bioavailability |

| Keto Group | Critical for biological interaction and activity |

Modifications to these groups can lead to variations in potency and selectivity against specific targets.

Anticancer Activity

In a study assessing the anticancer properties of various derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines, with IC values indicating potent activity at low concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Neuroprotective Effects

Another area of investigation focused on the neuroprotective properties of this compound. It was found to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Metabolic Stability

Research into the metabolic stability of this compound revealed that it possesses favorable pharmacokinetic properties, which are critical for its development as a therapeutic agent. The compound demonstrated resistance to rapid degradation by liver microsomes, indicating its potential for sustained efficacy in vivo .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution, esterification, or coupling reactions. For example, pyrimidine ring formation may require controlled temperature (e.g., 60–80°C) and solvent selection (e.g., anhydrous THF or DCM) to minimize side reactions . Yield optimization can be achieved via Design of Experiments (DoE) to evaluate variables like catalyst loading, stoichiometry, and reaction time. Purity assessment should follow using HPLC with UV detection (210–260 nm) and C18 columns, as described for structurally similar compounds in pharmaceutical analyses .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines , employing forced degradation experiments. Prepare solutions in buffers (pH 1–13) and expose to thermal stress (40–60°C) for 48–72 hours. Monitor degradation using LC-MS to identify breakdown products and quantify stability via peak area normalization. For example, ester hydrolysis under acidic conditions may generate 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoic acid, detectable at m/z 278.1 .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the pyrrolidine-pyrimidine moiety in catalytic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the pyrrolidine nitrogen’s lone pair may facilitate hydrogen bonding or coordination with metal catalysts, as seen in analogous pyrimidine derivatives . Pair these results with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions.

Q. How can contradictory data on the compound’s biological activity be resolved in structure-activity relationship (SAR) studies?

Q. What experimental designs are recommended for studying environmental degradation pathways of this compound?

Methodological Answer: Adopt a split-plot design inspired by environmental fate studies . Expose the compound to simulated sunlight (UV irradiation), aqueous hydrolysis (pH 5–9), and microbial consortia (soil slurry models). Analyze metabolites via high-resolution mass spectrometry (HRMS) and quantify half-lives using first-order kinetics. For example, ester cleavage under UV light may produce methyl radicals, detectable via EPR spectroscopy .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction analysis?

Methodological Answer: Crystallization difficulties often stem from conformational flexibility. Use microseeding with structurally related crystals (e.g., pyrimidine-containing analogs) . Solvent screening (e.g., DMSO/water mixtures) and temperature-gradient methods can promote nucleation. For instance, slow evaporation of a DCM/hexane solution at 4°C yielded suitable crystals for a methyl pyrimidine derivative, resolving its tautomeric form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.